molecular formula C11H8ClNO3 B2480901 6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 1417634-54-8

6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B2480901
CAS No.: 1417634-54-8
M. Wt: 237.64
InChI Key: CHCQKMBNHJJUGQ-UHFFFAOYSA-N
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Description

6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 7th position, and an aldehyde group at the 3rd position of the quinoline ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific electronic and optical properties

Future Directions

The future directions for “6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The compound could be investigated for its potential therapeutic applications, given the significant biological activities exhibited by related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate aniline derivatives with suitable aldehydes under acidic conditions. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

    Reduction: 6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-hydroxyquinoline-3-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.

    4-Hydroxy-2-quinolones: Similar quinoline core but with different substituents.

Uniqueness

6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both the methoxy and aldehyde groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

6-chloro-7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-10-4-9-6(3-8(10)12)2-7(5-14)11(15)13-9/h2-5H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCQKMBNHJJUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C(=O)NC2=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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